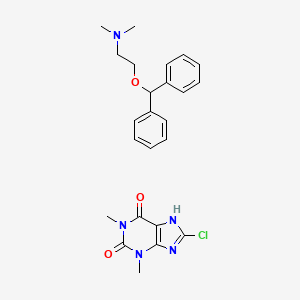

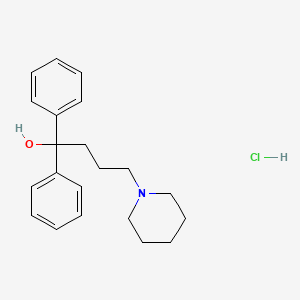

Diphenidol hydrochloride

Overview

Description

Diphenidol hydrochloride is an antiemetic agent used for the prevention and symptomatic treatment of nausea, vomiting, and dizziness associated with various conditions such as Meniere’s disease and surgery of the middle and inner ear . It is a non-selective muscarinic acetylcholine receptor antagonist .

Synthesis Analysis

A gas chromatography-mass spectrometry (GC–MS) method for the determination of difenidol hydrochloride in biological specimens has been developed . The method exhibited excellent recovery (>90%) and precision (RSD <10%), and the LOD was 0.05 μg/mL or μg/g, which met the requirements of bioanalytical method .Molecular Structure Analysis

This compound has a molecular formula of C21H28ClNO and a molecular weight of 345.9 g/mol . The IUPAC name is 1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride .Chemical Reactions Analysis

The forensic toxicokinetics of difenidol hydrochloride in vivo were studied through an animal model . The dynamic distribution, postmortem redistribution (PMR), and stability in specimen preservation process of difenidol in animals were studied . The toxicological kinetics equation and toxicokinetic parameters were established by processing the data of the mean drug concentration of difenidol changing with time .Physical And Chemical Properties Analysis

This compound is a diarylmethane . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

1. Antiemetic and Antivertigo Applications

Diphenidol hydrochloride (DPN) is primarily utilized as a nonphenothiazinic antiemetic agent. It's predominantly used for treating symptoms like vomiting and vertigo in patients with conditions such as Meniere's disease and labyrinthopathies. Research has shown that Diphenidol's administration results in significant improvements in symptoms like vertigo, unsteadiness, and general condition, especially in patients with Meniere's disease (Futaki, Kitahara, & Morimoto, 1975).

2. Pharmacological Mechanism and Metabolism

Studies on the pharmacological mechanism of Diphenidol reveal its impact on various receptor subtypes. For instance, certain derivatives of Diphenidol exhibit antagonistic activity on muscarinic receptor subtypes, particularly M(2), M(3), and putative M(4) subtypes, suggesting its role in modulating cholinergic activity (Varoli et al., 2003). Additionally, Diphenidol's metabolism has been extensively studied, identifying various phase I and II metabolites, providing insights into its metabolic pathways in the human body (Yang et al., 2021).

3. Anesthetic Potential

Interestingly, Diphenidol has shown potential in anesthetic applications. Research indicates its efficacy in blocking sodium currents, similar to local anesthetics like lidocaine, but with a longer duration of spinal blockades. This suggests that Diphenidol can be an effective agent for spinal anesthesia (Leung et al., 2010). Furthermore, it inhibits voltage-gated K+ and Ca2+ channels in neuronal cells, indicating its broad spectrum of action on various ion channels (Leung et al., 2012).

4. Toxicological Analysis

Toxicological aspects of Diphenidol are also studied, especially in cases of poisoning. A validated method for determining Diphenidol in biological samples has been developed, which is crucial for forensic investigations in cases of Diphenidol-related poisonings (Yang et al., 2020).

5. Analytical Chemistry Applications

In the realm of analytical chemistry, new methods like post-chemiluminescence (PCL) reactions have been explored for determining this compound concentrations. For instance, a new flow injection chemiluminescence method has been established for this purpose, providing a rapid and sensitive approach for analyzing Diphenidol in human serum (Lv Jiu-ru, 2008).

Mechanism of Action

Target of Action

Diphenidol hydrochloride primarily targets the vestibular apparatus and the medullary chemoreceptive trigger zone . The vestibular apparatus is a sensory system that contributes to balance and spatial orientation, while the medullary chemoreceptive trigger zone is involved in inducing vomiting.

Mode of Action

This compound exerts its effects by diminishing vestibular stimulation and depressing labyrinthine function . It also acts as an antimuscarinic agent , which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimuscarinic action. It interacts with muscarinic acetylcholine receptors (mACh receptors) , particularly M1, M2, M3, and M4 . These receptors are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and the secretion of certain glands. By blocking these receptors, this compound can affect these functions.

Pharmacokinetics

The drug’s effectiveness in controlling nausea and vomiting suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of this compound’s action is the control of nausea and vomiting . It achieves this by inhibiting the chemoreceptor trigger zone, thus preventing motion sickness . It also has an antivertigo effect, helping to manage conditions like Meniere’s disease .

Safety and Hazards

Diphenidol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

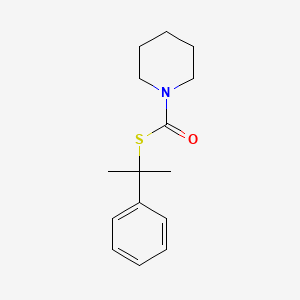

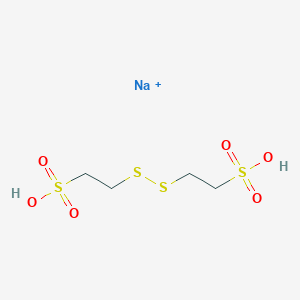

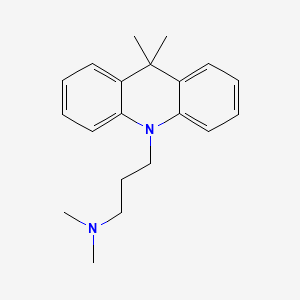

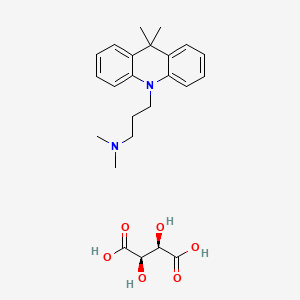

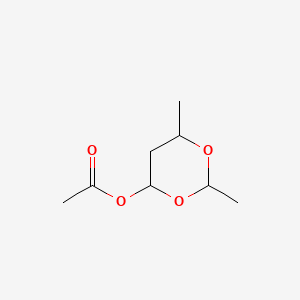

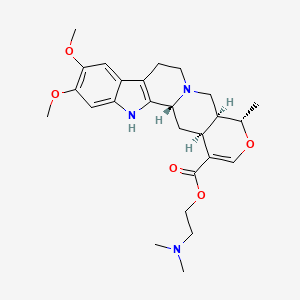

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.